2-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-4-METHYLPENTANAMIDE 2-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-4-METHYLPENTANAMIDE
Brand Name: Vulcanchem
CAS No.: 1008461-79-7
VCID: VC4174747
InChI: InChI=1S/C21H33N3O2S/c1-13(2)5-17(19(26)24-20-22-3-4-27-20)23-18(25)12-21-9-14-6-15(10-21)8-16(7-14)11-21/h13-17H,3-12H2,1-2H3,(H,23,25)(H,22,24,26)
SMILES: CC(C)CC(C(=O)NC1=NCCS1)NC(=O)CC23CC4CC(C2)CC(C4)C3
Molecular Formula: C21H33N3O2S
Molecular Weight: 391.57

2-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-4-METHYLPENTANAMIDE

CAS No.: 1008461-79-7

Cat. No.: VC4174747

Molecular Formula: C21H33N3O2S

Molecular Weight: 391.57

* For research use only. Not for human or veterinary use.

2-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-4-METHYLPENTANAMIDE - 1008461-79-7

Specification

CAS No. 1008461-79-7
Molecular Formula C21H33N3O2S
Molecular Weight 391.57
IUPAC Name 2-[[2-(1-adamantyl)acetyl]amino]-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylpentanamide
Standard InChI InChI=1S/C21H33N3O2S/c1-13(2)5-17(19(26)24-20-22-3-4-27-20)23-18(25)12-21-9-14-6-15(10-21)8-16(7-14)11-21/h13-17H,3-12H2,1-2H3,(H,23,25)(H,22,24,26)
Standard InChI Key COKJZPXBVOPLNJ-UHFFFAOYSA-N
SMILES CC(C)CC(C(=O)NC1=NCCS1)NC(=O)CC23CC4CC(C2)CC(C4)C3

Introduction

2-[2-(Adamantan-1-yl)acetamido]-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylpentanamide is a complex organic compound that incorporates both adamantane and thiazole moieties. This compound belongs to the class of amides, specifically a substituted acetamide, and is notable for its potential biological activities, which may include antiviral and anticancer properties due to the structural features derived from the adamantane framework.

Chemical Formula and Molecular Weight

  • Chemical Formula: Not explicitly provided in the search results, but it can be deduced from its components.

  • Molecular Weight: Not explicitly provided, but it can be calculated based on the molecular formula.

Synthesis and Chemical Reactivity

The synthesis of 2-[2-(adamantan-1-yl)acetamido]-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylpentanamide typically involves multi-step organic reactions. The general approach includes careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure of the synthesized compound.

Synthesis Steps

  • Starting Materials: Typically involves adamantane derivatives and thiazole compounds.

  • Reaction Conditions: Requires precise control over temperature, solvent, and reaction time.

  • Analytical Techniques: NMR and mass spectrometry for structural confirmation.

Potential Biological Activities

Studies indicate that derivatives of adamantane exhibit significant antiviral activity against influenza viruses and potential anticancer effects through apoptosis induction in tumor cells. The incorporation of thiazole and adamantane moieties in this compound suggests it may have similar biological activities.

Potential Applications

  • Antiviral Activity: Against influenza viruses.

  • Anticancer Effects: Through apoptosis induction.

Research and Development

Research continues to explore the efficacy and safety profiles of this compound in preclinical studies, contributing to the ongoing development of therapeutic agents based on adamantane derivatives. The compound's potential applications in medicine are being investigated further.

Current Status

  • Preclinical Studies: Ongoing to assess efficacy and safety.

  • Future Directions: Development as therapeutic agents.

Table: Potential Applications

ApplicationDescription
Antiviral ActivityAgainst influenza viruses
Anticancer EffectsThrough apoptosis induction

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